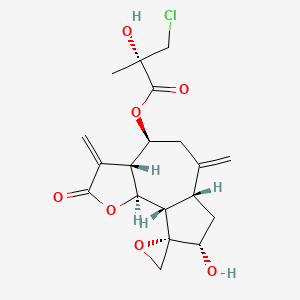

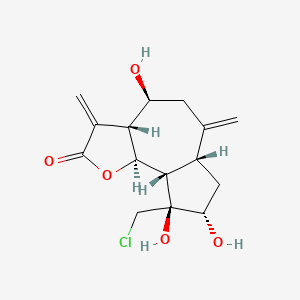

![molecular formula C26H24Cl6O8 B1194982 Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phényl] oxalate CAS No. 30431-54-0](/img/structure/B1194982.png)

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phényl] oxalate

Vue d'ensemble

Description

“Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate” is a solid ester . It is also known as "Dipentyl O,O′-oxalyl-bis (3,5,6-trichlorosalicylate)" . It is used as a reagent for the generation of chemiluminescence with H2O2 and for the determination of fluorescent compounds .

Synthesis Analysis

This compound can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . Another method involves the reaction of 2,4,6-trichlorophenol in a solution of dry toluene with oxalyl chloride in the presence of a base such as triethylamine .Molecular Structure Analysis

The empirical formula of this compound is C26H24Cl6O8 . Its molecular weight is 677.18 .Chemical Reactions Analysis

When combined with a fluorescent dye like 9,10-bis (phenylethynyl)anthracene, a solvent (such as diethyl phthalate), and a weak base (usually sodium acetate or sodium salicylate), and hydrogen peroxide, the mixture will start a chemiluminescent reaction to glow a fluorescent green color .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a melting point of 81.0 to 84.0 °C . It is soluble in chloroform . The density is 1.43 (Lit.) and the refractive index is n20/D 1.56 (Lit.) .Applications De Recherche Scientifique

Chimiluminescence dans les bâtonnets lumineux

Ce composé est un ingrédient actif pour la chimiluminescence dans les bâtonnets lumineux {svg_1}. Lorsqu'il est mélangé à un activateur approprié (par exemple, un peroxyde), il subit une réaction de décomposition qui libère de l'énergie sous forme de lumière.

Systèmes de signalisation chimiluminescente

Le Bis(2,4,5-trichloro-6-carbopentoxyphényl) oxalate a été utilisé dans la fabrication d'un nouveau système chimiluminescent pour la signalisation nocturne {svg_2}. Le flux lumineux minimal nécessaire a été établi et les paramètres de traitement pour la fabrication du couvercle en plastique du système chimiluminescent ont été définis {svg_3}.

Dosage immuno-enzymatique chimiluminescent

Ce composé est utile dans les dosages immuno-enzymatiques chimiluminescents {svg_4}. Ces dosages sont un type de dosage immuno-enzymatique, qui sont des tests biochimiques qui mesurent la présence ou la concentration d'une substance dans des solutions qui contiennent souvent un mélange complexe de substances.

Colorant fluorescent

Le Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phényl] oxalate est un colorant fluorescent qui peut être utilisé pour la génération de chimiluminescence {svg_5}. Les colorants fluorescents sont utilisés dans une variété d'applications de recherche scientifique, y compris les études biologiques.

Synthèse de matériaux

Ce composé offre des applications diverses dans la synthèse de matériaux. Ses propriétés uniques et ses résultats prometteurs en font une ressource précieuse dans le domaine de la science des matériaux.

Recherche sur les points quantiques de graphène

Dans une étude portant sur les émissions chimiluminescentes de points quantiques de graphène dopés à l'azote et au soufre (NS-GQDs), de GQDs dopés à l'azote (N-GQDs) et de GQDs non dopés, le Bis(2,4,5-trichloro-6-carbopentoxyphényl) oxalate a été utilisé dans leurs réactions chimiques avec le peroxyde d'hydrogène {svg_6}. Cette recherche contribue à la compréhension des propriétés des points quantiques de graphène et de leurs applications potentielles.

Mécanisme D'action

Target of Action

The primary target of CPPO is the generation of chemiluminescence , a type of luminescence caused by a chemical reaction . This compound is used as a fluorescent dye in glowsticks .

Mode of Action

CPPO interacts with its target through a chemical reaction. When mixed with hydrogen peroxide in an organic solvent (like diethyl phthalate or ethyl acetate) in the presence of a fluorescent dye, CPPO causes the emission of light . This is due to its degradation to 1,2-dioxetanedione .

Biochemical Pathways

The chemiluminescence reaction involving CPPO is a part of the broader class of peroxalate chemiluminescent reactions . The reaction rate is pH-dependent, and slightly alkaline conditions achieved by adding a weak base, e.g., sodium salicylate, will produce brighter light .

Result of Action

The result of CPPO’s action is the emission of light, a phenomenon known as chemiluminescence . This makes it useful in applications that require light emission, such as glowsticks .

Action Environment

The efficacy and stability of CPPO’s action can be influenced by environmental factors. For instance, the rate of the chemiluminescent reaction is pH-dependent . Therefore, the pH of the environment can significantly impact the brightness of the light produced. Additionally, the choice of the fluorescent dye can influence the color of the light emitted .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate plays a significant role in biochemical reactions, primarily as a reagent for generating chemiluminescence in the presence of hydrogen peroxide (H2O2) This reaction is utilized for the determination of fluorescent compounds The compound interacts with enzymes such as peroxidases, which catalyze the oxidation of the oxalate ester, leading to the emission of light

Cellular Effects

The effects of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate on various cell types and cellular processes are primarily related to its chemiluminescent properties. When introduced to cells, it can influence cell signaling pathways that are sensitive to oxidative stress. The compound may also affect gene expression related to oxidative stress responses and cellular metabolism by generating reactive oxygen species (ROS) during its chemiluminescent reaction . Detailed studies on its specific cellular effects are limited.

Molecular Mechanism

At the molecular level, Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate exerts its effects through the generation of chemiluminescence. The compound undergoes oxidation in the presence of hydrogen peroxide, catalyzed by peroxidases, resulting in the formation of an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . The binding interactions with peroxidases and the subsequent oxidation are crucial for its chemiluminescent properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate change over time due to its stability and degradation. The compound is sensitive to light and moisture, which can lead to its degradation . Over time, the chemiluminescent intensity may decrease as the compound degrades. Long-term effects on cellular function have not been extensively studied, but the stability of the compound is a critical factor in its effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate in animal models vary with different dosages. At low doses, the compound is used effectively for chemiluminescent assays without significant adverse effects. At high doses, it may exhibit toxic effects due to the generation of reactive oxygen species

Metabolic Pathways

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is involved in metabolic pathways related to oxidative stress and chemiluminescence. The compound interacts with enzymes such as peroxidases, which catalyze its oxidation, leading to the generation of light . The metabolic flux and levels of metabolites involved in oxidative stress responses may be affected by the presence of this compound, although detailed metabolic studies are limited.

Transport and Distribution

The transport and distribution of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate within cells and tissues are influenced by its chemical properties. The compound is likely to be distributed in cellular compartments where oxidative reactions occur, such as the cytoplasm and mitochondria . Specific transporters or binding proteins that interact with the compound have not been identified, but its localization is crucial for its chemiluminescent activity.

Subcellular Localization

The subcellular localization of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily in compartments involved in oxidative reactions. The compound may be directed to specific organelles such as mitochondria, where reactive oxygen species are generated . Post-translational modifications or targeting signals that direct the compound to these compartments have not been well-characterized, but its activity is dependent on its localization within the cell.

Propriétés

IUPAC Name |

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZLVFUOAYMTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067559 | |

| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

30431-54-0 | |

| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30431-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030431540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-CARBOPENTOXY-2,4,5-TRICHLOROPHENYL)OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44594F9XR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

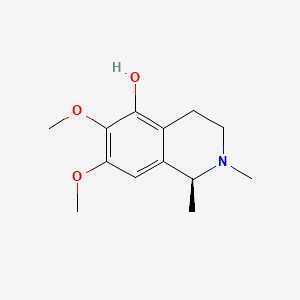

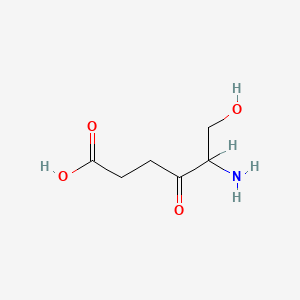

![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)

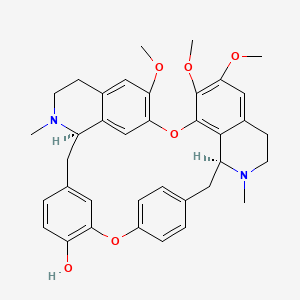

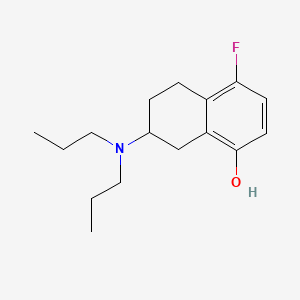

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)

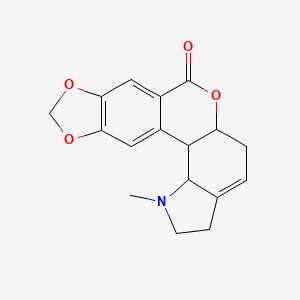

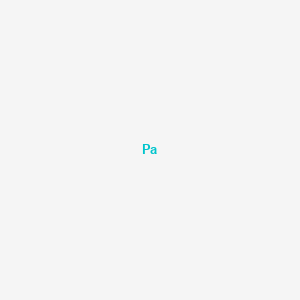

![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)